molecular formula C11H11NO3 B12858460 1-Benzoyl-4-hydroxypyrrolidin-2-one

1-Benzoyl-4-hydroxypyrrolidin-2-one

Cat. No.: B12858460
M. Wt: 205.21 g/mol
InChI Key: JLZXTPTWMGBHEU-UHFFFAOYSA-N
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Description

1-Benzoyl-4-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 1-Benzoyl-4-hydroxypyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-benzoyl amino acids under acidic or basic conditions. Another approach is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective access to the desired pyrrolidinone . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Benzoyl-4-hydroxypyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Benzoyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

1-Benzoyl-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the benzoyl and hydroxyl groups, resulting in different biological activities.

    1-Benzyl-4-hydroxypyrrolidin-2-one: Similar structure but with a benzyl group instead of a benzoyl group, leading to variations in its chemical reactivity and biological properties.

    4-Hydroxypyrrolidin-2-one: Lacks the benzoyl group, which affects its overall stability and reactivity

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-benzoyl-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2

InChI Key

JLZXTPTWMGBHEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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